molecular formula C8H5ClFNO B15061551 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Cat. No.: B15061551
M. Wt: 185.58 g/mol
InChI Key: XSTIYYHJHIQOKK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a chemical compound with the molecular formula C8H5ClFNO. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in the presence of ethanol. The reaction mixture is heated to reflux, and the product is isolated through extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is primarily based on its ability to interact with biological targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug discovery and development .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

3-(chloromethyl)-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2

InChI Key

XSTIYYHJHIQOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CCl

Origin of Product

United States

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